molecular formula C18H24N2O4 B2645225 4-Piperidylcarbonyloxyphenyl piperidinecarboxylate CAS No. 526190-52-3

4-Piperidylcarbonyloxyphenyl piperidinecarboxylate

Cat. No. B2645225
CAS RN: 526190-52-3
M. Wt: 332.4
InChI Key: ZHKPOYLGGDPLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine derivatives are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design due to their synthetic versatility .


Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of chemical reactions. They are used in hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .


Physical And Chemical Properties Analysis

Ethyl 4-Piperidinecarboxylate, a related compound, is a liquid at 20°C with a molecular weight of 157.21 and a chemical formula of C8H15NO2 .

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, compounds structurally related to 4-Piperidylcarbonyloxyphenyl piperidinecarboxylate have been explored for various therapeutic potentials:

  • Gastric Antisecretory Agents : Compounds with piperidine elements have been studied for their potential as gastric antisecretory agents. For example, modifications of piperidine derivatives led to the discovery of compounds without anticholinergic activity, suggesting their utility in peptic ulcer disease treatment (M. Scott et al., 1983) here.

  • Antioxidant and Anticholinesterase Activities : The synthesis of sulfonyl hydrazone compounds containing piperidine rings showed notable antioxidant capacity and anticholinesterase activity, highlighting the therapeutic potential of these structures in managing oxidative stress and neurodegenerative diseases (Nurcan Karaman et al., 2016) here.

Chemical Synthesis and Characterization

  • Catalysis and Synthesis : Research on piperidine-4-carboxylic acid derivatives demonstrated their use in catalytic processes and organic synthesis, such as the preparation of Fe3O4-SA-PPCA nanoparticles for the synthesis of heterocyclic compounds, showcasing the versatility of these structures in facilitating chemical transformations (A. Ghorbani-Choghamarani & G. Azadi, 2015) here.

Biological Evaluation

  • Antibacterial Activity : N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, related to piperidine structures, have been synthesized and screened for their antibacterial potential, indicating that these compounds can serve as moderate inhibitors against various bacterial strains (Kashif Iqbal et al., 2017) here.

Mechanism of Action

The exact mechanism of action of piperidine derivatives is not fully understood. It is presumed that they interact with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues .

Safety and Hazards

Ethyl 4-Piperidinecarboxylate is classified as a flammable liquid. It can cause skin irritation and serious eye irritation. In case of contact, it is advised to wash with plenty of water and seek medical advice if irritation occurs .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine derivatives have potential applications in various fields, including pharmaceuticals, due to their versatile synthetic properties .

properties

IUPAC Name

[4-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c21-17(19-11-3-1-4-12-19)23-15-7-9-16(10-8-15)24-18(22)20-13-5-2-6-14-20/h7-10H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKPOYLGGDPLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)OC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331438
Record name [4-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807503
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate

CAS RN

526190-52-3
Record name [4-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.